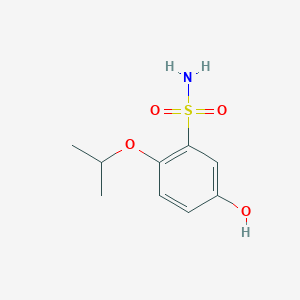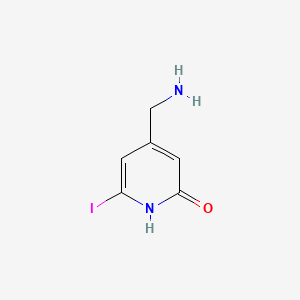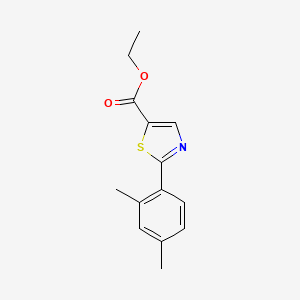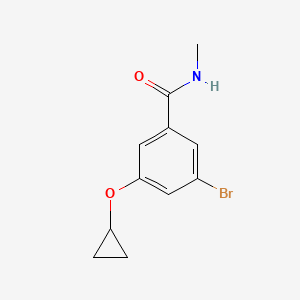
3-Bromo-5-cyclopropoxy-N-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 3-Bromo-5-cyclopropoxy-N-methylbenzamide involves several steps. One common synthetic route includes the bromination of a suitable benzamide precursor followed by the introduction of a cyclopropoxy group. The reaction conditions typically involve the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The cyclopropoxy group can be introduced using cyclopropyl alcohol in the presence of a base such as potassium carbonate .
Analyse Chemischer Reaktionen
3-Bromo-5-cyclopropoxy-N-methylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-cyclopropoxy-N-methylbenzamide is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential therapeutic applications, although it is not used directly in medical treatments.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Bromo-5-cyclopropoxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclopropoxy group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and molecular targets are still under investigation .
Vergleich Mit ähnlichen Verbindungen
3-Bromo-5-cyclopropoxy-N-methylbenzamide can be compared to other similar compounds, such as:
3-Bromo-N-methylbenzamide: Lacks the cyclopropoxy group, which may affect its binding affinity and specificity.
3-Bromo-5-chloro-N-methylbenzamide: Contains a chlorine atom instead of a cyclopropoxy group, leading to different chemical properties and reactivity.
3-Bromo-5-cyclopropylmethoxy-N-methoxy-N-methylbenzamide: Has a methoxy group in addition to the cyclopropyl group, which may influence its solubility and interaction with molecular targets.
These comparisons highlight the unique structural features of this compound and its potential impact on its chemical and biological properties.
Eigenschaften
Molekularformel |
C11H12BrNO2 |
|---|---|
Molekulargewicht |
270.12 g/mol |
IUPAC-Name |
3-bromo-5-cyclopropyloxy-N-methylbenzamide |
InChI |
InChI=1S/C11H12BrNO2/c1-13-11(14)7-4-8(12)6-10(5-7)15-9-2-3-9/h4-6,9H,2-3H2,1H3,(H,13,14) |
InChI-Schlüssel |
FAWMHMICEAXNTF-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1=CC(=CC(=C1)Br)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


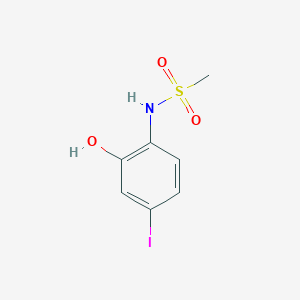
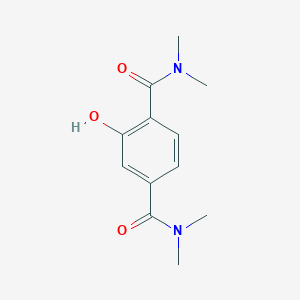
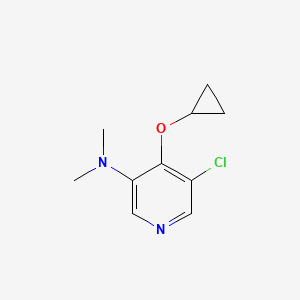
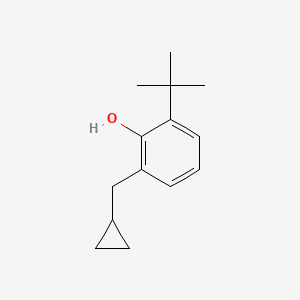
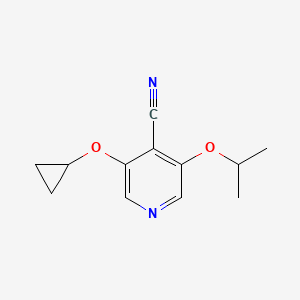
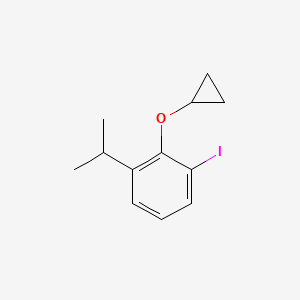
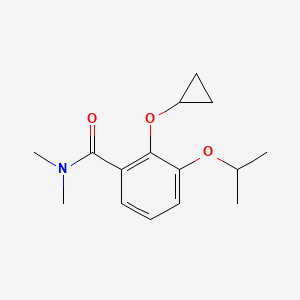
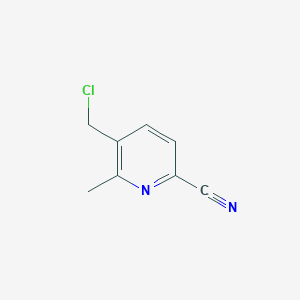
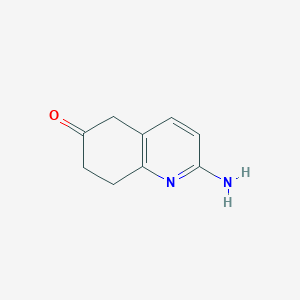
![2-Tert-butyl-4,5,6,7-tetrahydro[1,3]oxazolo[4,5-C]pyridine](/img/structure/B14845751.png)
